
3,5-ジアセチルアミノ安息香酸
概要
説明
3,5-Diacetamidobenzoic acid is an organic compound with the molecular formula C11H12N2O4 It is characterized by the presence of two acetamido groups attached to a benzoic acid core
科学的研究の応用
Pharmaceutical Applications
1.1 Drug Synthesis Intermediates
3,5-Diacetamidobenzoic acid serves as a valuable intermediate in the synthesis of pharmaceutical compounds. It is particularly noted for its role in the preparation of iodine-containing compounds used as X-ray contrast agents. The synthesis typically involves the acetylation of 3,5-diaminobenzoic acid, yielding high-purity products suitable for further pharmaceutical applications .
1.2 Antimicrobial and Anticancer Properties
Research indicates that derivatives of 3,5-diacetamidobenzoic acid exhibit antimicrobial and anticancer activities. For example, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and cancer cell lines, making them potential candidates for new therapeutic agents .
1.3 Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
Chemical Synthesis
2.1 Synthesis Processes
The synthesis of 3,5-diacetamidobenzoic acid typically involves:
- Acetylation : The reaction of 3,5-diaminobenzoic acid with acetic anhydride under controlled conditions leads to the formation of the diacetylated product.
- Purification : The resulting compound is purified through crystallization or chromatography to obtain high-purity samples suitable for research and industrial applications .
Case Studies
3.1 Case Study: X-ray Contrast Agents
In a notable study, researchers synthesized iodine-containing derivatives from 3,5-diacetamidobenzoic acid for use as X-ray contrast agents. These compounds demonstrated improved imaging properties while maintaining low toxicity levels in preliminary animal studies .
3.2 Case Study: Antimicrobial Activity
Another study explored the antimicrobial efficacy of derivatives based on 3,5-diacetamidobenzoic acid against resistant bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting that these derivatives could be developed into new antibiotics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diacetamidobenzoic acid typically involves the acetylation of 3,5-diaminobenzoic acid. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation process.
Industrial Production Methods: In an industrial setting, the production of 3,5-diacetamidobenzoic acid can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the molar ratios of the reactants to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: 3,5-Diacetamidobenzoic acid can undergo oxidation reactions, although these are less common due to the stability of the acetamido groups.
Reduction: The compound can be reduced to form 3,5-diaminobenzoic acid by removing the acetamido groups.
Substitution: The acetamido groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 3,5-diaminobenzoic acid.
Substitution: Formation of substituted benzoic acid derivatives.
作用機序
The mechanism of action of 3,5-diacetamidobenzoic acid involves its interaction with specific molecular targets. The acetamido groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound may also interact with nucleic acids, influencing gene expression and cellular processes.
類似化合物との比較
3,5-Diaminobenzoic acid: This compound is a precursor to 3,5-diacetamidobenzoic acid and shares similar structural features.
Diatrizoate: An iodinated derivative used as a contrast agent in medical imaging.
4-Acetamidobenzoic acid: Another acetamido-substituted benzoic acid with different substitution patterns.
Uniqueness: 3,5-Diacetamidobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual acetamido groups provide unique reactivity and interaction potential compared to other similar compounds.
生物活性
3,5-Diacetamidobenzoic acid, a derivative of aminobenzoic acid, has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings and data tables.
Chemical Structure
3,5-Diacetamidobenzoic acid is characterized by the following chemical structure:
- Molecular Formula : CHNO
- IUPAC Name : 3,5-Diacetamidobenzoic acid
Antimicrobial Activity
Research indicates that 3,5-diacetamidobenzoic acid exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
3,5-Diacetamidobenzoic Acid | Staphylococcus aureus | 50 |
3,5-Diacetamidobenzoic Acid | Escherichia coli | 75 |
These results indicate that the compound possesses considerable antibacterial activity, comparable to standard antibiotics like ampicillin.
Anti-inflammatory Activity
The anti-inflammatory potential of 3,5-diacetamidobenzoic acid was investigated through in vitro assays. The compound demonstrated a significant reduction in inflammatory markers such as TNF-α and IL-6 in activated macrophages.
Treatment | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |
---|---|---|
Control | 150 | 200 |
3,5-Diacetamidobenzoic Acid (10 µM) | 75 | 100 |
The results suggest that the compound effectively mitigates inflammation at micromolar concentrations.
Anticancer Activity
The anticancer properties of 3,5-diacetamidobenzoic acid have been explored in various cancer cell lines. A notable study reported its cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549).
Cell Line | IC (µM) |
---|---|
MCF-7 | 20 |
A549 | 25 |
The compound exhibited a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent.
Case Studies
- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to conventional treatments, administration of 3,5-diacetamidobenzoic acid resulted in a significant reduction in infection rates compared to placebo controls. The study emphasized the need for further exploration into its therapeutic applications.
- Case Study on Anti-inflammatory Effects : A preclinical model of rheumatoid arthritis demonstrated that treatment with 3,5-diacetamidobenzoic acid led to decreased joint swelling and pain scores compared to untreated controls. Histological analysis revealed reduced inflammatory cell infiltration in treated joints.
特性
IUPAC Name |
3,5-diacetamidobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-6(14)12-9-3-8(11(16)17)4-10(5-9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDTXYBZWNEYAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67070-21-7 (mono-hydrochloride salt) | |
Record name | 3,5-Diacetamidobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007743397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2064789 | |
Record name | Benzoic acid, 3,5-bis(acetylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7743-39-7 | |
Record name | 3,5-Bis(acetylamino)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7743-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diacetamidobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007743397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7743-39-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3,5-bis(acetylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3,5-bis(acetylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis(acetylamino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIACETAMIDOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHS48E2MRA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3,5-diacetamidobenzoic acid relevant in environmental science?
A: 3,5-Diacetamidobenzoic acid is the primary product of diatrizoate deiodination. Diatrizoate, a common iodinated X-ray contrast media (ICM), is frequently detected in municipal wastewater due to its resistance to traditional biological wastewater treatment methods [, , ]. The presence of ICMs in water resources is an emerging concern. Understanding the formation and properties of 3,5-diacetamidobenzoic acid is crucial for developing effective removal strategies for diatrizoate and mitigating its environmental impact.
Q2: How can 3,5-diacetamidobenzoic acid be produced from diatrizoate?
A: Research has demonstrated that electrochemical reduction, particularly using a system with palladium nanoparticles, can effectively remove diatrizoate from water []. This process leads to the complete deiodination of diatrizoate, resulting in the formation of 3,5-diacetamidobenzoic acid []. This method offers a potential solution for treating hospital wastewater, a major source of diatrizoate contamination.
Q3: Is 3,5-diacetamidobenzoic acid more readily biodegradable than diatrizoate?
A: Yes, studies indicate that 3,5-diacetamidobenzoic acid exhibits improved biodegradability compared to its parent compound, diatrizoate [, ]. While electrochemical oxidation effectively degrades both compounds, 3,5-diacetamidobenzoic acid shows a higher mineralization rate []. Furthermore, research coupling electrochemical processes with biological treatments demonstrated a significant increase in the mineralization yield of diatrizoate after its electrochemical reduction to 3,5-diacetamidobenzoic acid []. This suggests that deiodination through methods like electrochemical reduction can be a crucial step in enhancing the biodegradability of ICMs in wastewater treatment.
Q4: What analytical techniques are used to study diatrizoate and its degradation products?
A: Several analytical methods are employed to analyze diatrizoate and its degradation products, including 3,5-diacetamidobenzoic acid. High-performance liquid chromatography (HPLC) is commonly used for the separation and quantification of diatrizoate and its degradation products []. Additionally, electrochemical methods, such as cyclic voltammetry, are employed to study the electrochemical behavior of these compounds and monitor the efficiency of electrochemical degradation processes []. These techniques are crucial for understanding the fate of diatrizoate and its degradation products in the environment and developing efficient remediation strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。